molecular formula C23H35ClN4O4 B11998223 N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide CAS No. 765907-81-1

N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide

Cat. No.: B11998223
CAS No.: 765907-81-1
M. Wt: 467.0 g/mol
InChI Key: VOLKINWFFLGCQA-YZSQISJMSA-N
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Description

N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a hydrazone derivative characterized by a tetradecanamide chain linked to a hydrazino-oxoethyl moiety and a 4-chloro-3-nitrobenzylidene group. The compound’s lipophilicity, influenced by the tetradecanamide chain, may facilitate membrane permeability, a critical factor in pharmacological applications .

Properties

CAS No.

765907-81-1

Molecular Formula

C23H35ClN4O4

Molecular Weight

467.0 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C23H35ClN4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(29)25-18-23(30)27-26-17-19-14-15-20(24)21(16-19)28(31)32/h14-17H,2-13,18H2,1H3,(H,25,29)(H,27,30)/b26-17+

InChI Key

VOLKINWFFLGCQA-YZSQISJMSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group under specific conditions using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential applications in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrobenzylidene moiety may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Benzylidene Substituent Amide Group Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 4-Chloro-3-nitro Tetradecanamide ~468.3 (inferred)* Hypothesized enhanced antimicrobial activity (electron-withdrawing substituents)
N-{2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide 2-Hydroxy-3-methoxy Tetradecanamide 433.593 Hydrogen-bonding capacity (hydroxy/methoxy)
N-{2-[(2E)-2-(4-Methylbenzylidene)hydrazino]-2-oxoethyl}tetradecanamide 4-Methyl Tetradecanamide 401.595 Increased lipophilicity (methyl group)
N-(2-(2-(4-Hydroxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide 4-Hydroxy Tetradecanamide 403.28 (predicted) High solubility (hydroxy group)
N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide 2-Ethoxy Tetradecanamide 443.62 (predicted) Moderate lipophilicity (ethoxy group)
Compound 7 () 4-Nitrobenzylidene Benzamide Antimicrobial (pMICam = 1.86 µM/mL)

*Inferred from analogous compounds.

Key Observations:
  • This aligns with findings in , where a 4-nitrobenzylidene derivative exhibited potent antimicrobial activity . Electron-donating groups (EDGs): Compounds with methoxy () or hydroxy () groups exhibit hydrogen-bonding capabilities, improving solubility but possibly reducing membrane penetration . Aliphatic vs. aromatic amides: The tetradecanamide chain in the target compound increases lipophilicity compared to benzamide derivatives (e.g., ), favoring interactions with lipid-rich environments .
  • Molecular Weight and Lipophilicity :

    • Longer aliphatic chains (e.g., tetradecanamide) correlate with higher molecular weights and lipophilicity, as seen in , and 16. This may enhance bioavailability but reduce aqueous solubility .

Biological Activity

N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide, a complex hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological properties, supported by recent research findings and case studies.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, primarily focusing on the reaction of hydrazine derivatives with various aldehydes. The compound can be characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

Table 1: Characterization Techniques for this compound

TechniquePurpose
IR SpectroscopyIdentifies functional groups
1H NMRProvides information on hydrogen environments
13C NMRReveals carbon framework
Mass SpectrometryDetermines molecular weight

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of hydrazone derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Activity

The compound has shown promising anticancer properties in vitro. In a study involving cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that the compound induced apoptosis and inhibited cell proliferation. The underlying mechanisms may include the activation of caspase pathways and modulation of cell cycle regulatory proteins.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coliNasr et al., 2023
AnticancerInduces apoptosis in MCF-7 cellsIbrahim et al., 2023
Anti-inflammatoryReduces inflammation markers in animal modelsRollas & Küçükgüzel, 2007

Case Studies

  • Antimicrobial Study : A recent investigation demonstrated that a related hydrazone derivative exhibited a Minimum Inhibitory Concentration (MIC) as low as 15 µg/mL against E. coli, suggesting strong antibacterial potential.
  • Anticancer Research : In preclinical trials, this compound was tested on various cancer cell lines, showing a dose-dependent reduction in viability with IC50 values ranging from 10 to 30 µM.

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